Binimetinib

Description

Properties

IUPAC Name |

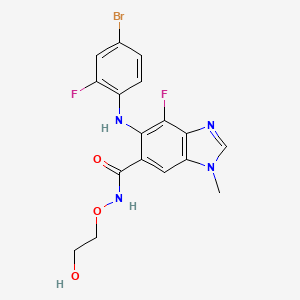

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWZRVQXLIRSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209422 | |

| Record name | MEK-162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606143-89-9 | |

| Record name | ARRY 438162 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEK-162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Binimetinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181R97MR71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Binimetinib's Mechanism of Action in BRAF-Mutant Melanoma: A Technical Guide

Introduction

Metastatic melanoma, a highly aggressive form of skin cancer, has seen a paradigm shift in treatment over the past decade, moving from traditional chemotherapy to targeted molecular therapies.[1] Approximately 50% of cutaneous melanomas harbor activating mutations in the B-Raf proto-oncogene (BRAF), a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The most common of these mutations, occurring in over 80% of cases, is a substitution at codon 600, primarily BRAF V600E.[1] This mutation leads to constitutive activation of the MAPK pathway (also known as the RAS/RAF/MEK/ERK pathway), driving uncontrolled cell proliferation and survival.[2][3] Binimetinib (Mektovi®) is a potent, selective, and reversible inhibitor of MEK1 and MEK2, key kinases downstream of BRAF.[1][4] It is approved for use in combination with the BRAF inhibitor encorafenib for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[1][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its role in dual pathway inhibition, clinical efficacy, and the experimental methodologies used for its characterization.

The MAPK Signaling Pathway in BRAF-Mutant Melanoma

The MAPK pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses like growth, proliferation, differentiation, and survival.[2][3] In normal physiology, the pathway is tightly regulated. However, in BRAF-mutant melanoma, the constitutively active BRAF V600 mutant protein continuously phosphorylates and activates the downstream kinases MEK1 and MEK2.[3] These activated MEK kinases then phosphorylate and activate the final effectors, ERK1 and ERK2.[3] Activated ERK translocates to the nucleus, where it regulates gene expression to promote melanoma cell proliferation and survival.[3]

Caption: The constitutively active MAPK pathway in BRAF-mutant melanoma.

Core Mechanism of Action: Dual BRAF and MEK Inhibition

While early therapeutic strategies focused on inhibiting the mutated BRAF protein alone with drugs like vemurafenib, most patients developed resistance within months.[2] Furthermore, BRAF inhibitor monotherapy can lead to a phenomenon known as paradoxical MAPK pathway activation in BRAF wild-type cells, contributing to secondary skin cancers like cutaneous squamous cell carcinomas.[5][6]

The combination of a BRAF inhibitor (encorafenib) and a MEK inhibitor (this compound) provides a more durable and effective blockade of the MAPK pathway.[1][7][8]

-

BRAF Inhibition : Encorafenib directly targets the mutated BRAF V600E/K kinase, preventing it from phosphorylating MEK.[1]

-

MEK Inhibition : this compound is a non-ATP-competitive inhibitor that binds to and inhibits the kinase activity of MEK1 and MEK2.[4] This prevents the phosphorylation of ERK, even if some MEK activation escapes the BRAF inhibitor due to resistance mechanisms.[3]

This dual blockade results in greater anti-proliferative and anti-tumor activity compared to either agent alone.[4] The combination has also been shown to delay the emergence of resistance in preclinical models.[4]

References

- 1. Encorafenib and this compound Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeted Therapy for Metastatic Melanoma - Encorafenib + this compound - MRA [curemelanoma.org]

- 8. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Binimetinib as a selective MEK1/2 inhibitor preclinical data

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the preclinical data for binimetinib, a potent and selective inhibitor of MEK1 and MEK2. The information presented herein focuses on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used in its preclinical evaluation.

Introduction

This compound (also known as MEK162 or ARRY-162) is an orally available, small-molecule inhibitor of the mitogen-activated protein kinase (MAPK) kinases MEK1 and MEK2.[1] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer, often due to mutations in BRAF or NRAS genes.[1][2][3] this compound's development was aimed at targeting this pathway to inhibit tumor cell proliferation and survival.[1][3] Preclinical data have demonstrated its efficacy as a single agent and in combination with other targeted therapies, such as BRAF inhibitors.[4][5]

Mechanism of Action

This compound is a noncompetitive, allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of the MEK1 and MEK2 enzymes.[1][4] This binding prevents the kinase from adopting its active conformation, thereby inhibiting its ability to phosphorylate its only known substrates, the extracellular signal-regulated kinases ERK1 and ERK2.[1][3][4] The inhibition of ERK phosphorylation blocks the downstream signaling cascade, which ultimately leads to the inhibition of growth factor-mediated cell signaling, resulting in reduced tumor cell proliferation and survival.[1][2][4]

Quantitative Preclinical Data

The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Lines / Conditions | Reference |

| MEK1/2 IC₅₀ | 12 nM | Cell-free enzymatic assay | [6] |

| Cell Proliferation IC₅₀ | 30 - 250 nM | BRAF- and NRAS-mutant cell lines (HT29, Malme-3M, SKMEL2, COLO205, A375) | [6] |

| Cell Proliferation IC₅₀ | 8 nM - 1.16 µM | Neuroblastoma cell lines | [7] |

| Kinase Selectivity | No significant inhibition | Against a panel of 220 other serine/threonine and tyrosine kinases at up to 20 µM | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Outcome | Reference |

| BRAF-mutant murine xenografts | 3 to 30 mg/kg daily for 21 days | Dose-dependent inhibition of tumor growth and in vivo ERK phosphorylation | [4][6] |

| BRAF V600E mutant human melanoma xenografts | Combination with Encorafenib | Greater anti-tumor activity and delayed emergence of resistance compared to either drug alone | [4] |

| NRAS-mutant melanoma xenografts | 8 mg/kg twice daily | Reduced tumor growth | [8][9] |

| Orthotopic GBM8 murine model | Combination with radiation | Delayed tumor growth and prolonged survival | [2] |

Table 3: Preclinical and Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~50% | Human | [6][10] |

| Time to Max. Concentration (Tₘₐₓ) | 1.6 hours | Human | [4] |

| Terminal Half-life (t₁/₂) | 3.5 hours | Human | [4][11] |

| Apparent Clearance (CL/F) | 20.2 L/h | Human | [4] |

| Plasma Protein Binding | 97% | Human | [4] |

| Primary Metabolism Pathway | Glucuronidation (UGT1A1 accounts for ~61%) | Human | [4][6] |

| Other Metabolic Pathways | N-dealkylation, amide hydrolysis (via CYP1A2 and CYP2C19) | Human | [4][6] |

| Excretion | 62% in feces (32% unchanged), 31% in urine (6.5% unchanged) | Human | [4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used to evaluate this compound.

4.1 MEK1/2 Kinase Inhibition Assay (Cell-Free)

-

Objective: To determine the direct inhibitory activity of this compound on MEK1/2 enzymes.

-

Methodology:

-

Reagents: Recombinant active MEK1 or MEK2 enzyme, inactive ERK2 as a substrate, ATP, and this compound at various concentrations.

-

Procedure: The MEK enzyme is incubated with varying concentrations of this compound in an assay buffer.

-

The kinase reaction is initiated by adding a mixture of ATP and the ERK2 substrate.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated ERK2 (p-ERK) is quantified.

-

Detection: Quantification of p-ERK can be performed using methods such as ELISA with a specific antibody against p-ERK, or by Western blot.

-

Data Analysis: The concentration of this compound that inhibits 50% of MEK activity (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of the compound.

-

4.2 Cell Proliferation Assay (MTT/MTS Assay)

-

Objective: To measure the effect of this compound on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., BRAF-mutant A375 melanoma cells) are cultured in appropriate media and seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing cells to adhere overnight, the media is replaced with fresh media containing serial dilutions of this compound. Control wells receive media with DMSO (vehicle).

-

Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Measurement: After a further incubation period (2-4 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting viability against the log concentration of this compound.

-

4.3 Tumor Xenograft Study

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: Human cancer cells or fragments from a patient's tumor (patient-derived xenograft, PDX) are implanted subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound at different doses). This compound is typically administered orally via gavage on a specified schedule (e.g., daily or twice daily).[8]

-

Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Data Analysis: Tumor growth inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preclinical evaluation of this compound (MEK162) delivered via polymeric nanocarriers in combination with radiation and temozolomide in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 6. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Encorafenib and this compound Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The MEK Inhibitor Binimetinib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binimetinib (Mektovi®), a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, has emerged as a key therapeutic agent in the landscape of targeted cancer therapy.[1][2] Its primary mechanism of action involves the disruption of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that, when aberrantly activated, drives cellular proliferation, differentiation, and survival in many human cancers.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable insights for researchers and professionals involved in the development and application of targeted oncology drugs.

Pharmacokinetics: The Journey of this compound in the Body

The clinical efficacy and safety profile of this compound are underpinned by its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1.6 hours.[5] The bioavailability of this compound is at least 50%, and its absorption is not significantly affected by the presence of a high-fat, high-calorie meal.[5][6] this compound exhibits a relatively large apparent volume of distribution (Vd) of 92 L, indicating extensive distribution into tissues.[5] It is highly bound to human plasma proteins, with a binding percentage of 97%.[5]

Metabolism and Excretion

This compound is primarily eliminated through hepatic metabolism.[7] The main metabolic pathway is glucuronidation, with the UGT1A1 enzyme being responsible for up to 61% of its metabolism.[5][8] Other metabolic routes include N-dealkylation, amide hydrolysis, and loss of the ethane-diol side chain.[5] The N-desmethyl active metabolite, M3, is formed by CYP1A2 and CYP2C19 and accounts for approximately 8.6% of the this compound exposure.[5]

The mean terminal half-life of this compound is approximately 3.5 hours.[5] Excretion occurs primarily through the feces (62%, with 32% as unchanged drug) and to a lesser extent in the urine (31%, with 6.5% as unchanged drug).[5][8]

Quantitative Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters of this compound in humans is presented in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Value | Reference |

| Dose | 45 mg | [9] |

| Cmax (ng/mL) | 458 | [1] |

| AUC (hr*ng/mL) | 1648 | [1] |

| Tmax (hr) | 1.6 | [5] |

| t1/2 (hr) | 3.5 | [5] |

| CL/F (L/hr) | 20.2 | [5] |

| Vd/F (L) | 92 | [5] |

Table 2: Population Pharmacokinetic Parameters of this compound in Cancer Patients

| Parameter | Value | Reference |

| Apparent Clearance (CL/F) (L/hr) | 21 | [7] |

| Apparent Volume of Distribution (Vd/F) (L) | 24.3 (central compartment) | [7] |

| Absorption Rate Constant (ka) (hr⁻¹) | 1.5 (first-order) | [10] |

Pharmacodynamics: The Effect of this compound on Cellular Signaling

This compound exerts its anti-tumor effects by potently and selectively inhibiting the kinase activity of MEK1 and MEK2.[1] This inhibition prevents the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2, thereby blocking the propagation of growth signals.[3]

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity in a wide range of cancer cell lines, particularly those harboring BRAF and NRAS mutations.[1] The IC50 values for this compound in various cancer cell lines are summarized in the table below.

Table 3: In Vitro Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |

| HT29 | Colorectal Cancer | BRAF V600E | 30 - 250 | [1] |

| Malme-3M | Melanoma | BRAF V600E | 30 - 250 | [1] |

| SKMEL2 | Melanoma | NRAS Q61R | 30 - 250 | [1] |

| SKMEL28 | Melanoma | BRAF V600E | 30 - 250 | [1] |

| COLO205 | Colorectal Cancer | BRAF V600E | 30 - 250 | [1] |

| A375 | Melanoma | BRAF V600E | 30 - 250 | [1] |

| Generic Melanoma | Melanoma | Not Specified | 12 | [1] |

| Neuroblastoma (sensitive lines) | Neuroblastoma | Various | 8 - 1160 | [11] |

In Vivo Efficacy

In preclinical xenograft models, this compound has shown significant dose-dependent inhibition of tumor growth in various cancer types, including melanoma and neuroblastoma.[1][12] Combination therapy with BRAF inhibitors, such as encorafenib, has demonstrated synergistic anti-tumor activity and delayed the emergence of resistance.[13]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the MAPK/ERK signaling pathway, a typical preclinical workflow for evaluating a MEK inhibitor, and the mechanisms of resistance to this compound.

Detailed Experimental Protocols

MEK1/2 Kinase Inhibition Assay (In Vitro)

This protocol outlines a general method for assessing the inhibitory activity of this compound on MEK1/2 kinases in a cell-free system.

-

Reagents and Materials:

-

Recombinant active MEK1 or MEK2 enzyme.

-

Inactive ERK2 substrate.

-

Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

ATP.

-

This compound (or other test compounds) at various concentrations.

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar detection reagent).

-

384-well plates.

-

Multilabel plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the recombinant MEK1 or MEK2 enzyme to the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a multilabel plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[14]

-

Western Blot for ERK Phosphorylation in Cell Lines

This protocol describes the detection of phosphorylated ERK (p-ERK) in cancer cell lines treated with this compound to assess its pharmacodynamic effect.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

ECL Western blotting substrate.

-

Chemiluminescence imaging system.

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using ECL substrate and an imaging system.[15][16]

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[15]

-

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials and Animals:

-

Immunocompromised mice (e.g., nude or NSG mice).

-

Cancer cell line of interest for implantation.

-

This compound formulation for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Animal balance.

-

-

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer this compound or vehicle control orally once or twice daily for a specified duration (e.g., 21 days).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-ERK, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Conclusion

This compound is a well-characterized MEK inhibitor with favorable pharmacokinetic properties and potent pharmacodynamic effects on the MAPK/ERK signaling pathway. This technical guide provides a comprehensive summary of its key characteristics, including quantitative data, experimental methodologies, and visual representations of its mechanism of action and the challenges of drug resistance. This information serves as a valuable resource for researchers and drug development professionals working to advance the field of targeted oncology and improve patient outcomes.

References

- 1. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. The clinical development of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reference.medscape.com [reference.medscape.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Population pharmacokinetic modeling of this compound in Healthy Volunteers and Participants with BRAF V600-mutant or NRAS-mutant Solid Tumors – ScienceOpen [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. The Absorption, Distribution, Metabolism, and Excretion of this compound Following a Single Oral Dose of [ 14C]this compound 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. In vitro MEK1 Kinase Assay [bio-protocol.org]

- 15. 3.4. Western Blotting and Detection [bio-protocol.org]

- 16. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to the Role of Binimetinib in the MAPK/ERK Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, often through activating mutations in key components like BRAF and NRAS, is a hallmark of numerous human cancers, particularly melanoma.[1][2][3] Binimetinib (Mektovi®) is a potent and selective small-molecule inhibitor that targets the MEK1 and MEK2 enzymes, central nodes in this pathway.[4][5] This technical guide provides an in-depth examination of this compound's mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes its role within the MAPK/ERK signaling cascade.

2.0 Mechanism of Action

The MAPK/ERK pathway is typically initiated by extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[2] Activated RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.[2] MEK1/2 are the only known activators of the downstream effector kinases, ERK1 and ERK2 (also known as p42/p44 MAPK).[6] Once phosphorylated, ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving gene expression programs that promote cell proliferation and survival.[2]

This compound is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2 kinase activity.[4][7] It binds to a pocket adjacent to the ATP-binding site, locking MEK1/2 in an inactive conformation.[7] This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby blocking downstream signaling and inhibiting the growth of cancer cells that depend on this pathway.[2][8]

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

3.0 Preclinical Assessment

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibition of MEK1/2 in biochemical assays and antiproliferative activity across a range of cancer cell lines, particularly those harboring BRAF or NRAS mutations.

| Parameter | Value | Cell/Assay Type | Reference |

| Biochemical IC₅₀ | 12 nM | Cell-free kinase assay | [5][7] |

| Cellular IC₅₀ (Sensitive) | 8 nM - 1.16 µM | Neuroblastoma cell lines | [7][9] |

| Cellular IC₅₀ (Resistant) | > 15 µM | Neuroblastoma cell lines | [7][9] |

Table 1: Preclinical In Vitro Activity of this compound.

Key Experimental Protocols

Protocol: Western Blot for ERK Phosphorylation

This protocol is used to assess the pharmacodynamic effect of this compound by measuring the phosphorylation status of ERK, the direct substrate of MEK.

-

Cell Culture and Treatment: Plate neuroblastoma or melanoma cells in 60-mm plates and allow them to adhere for 24-48 hours.[7] Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).[7][10]

-

Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[7]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

Analysis: Quantify band intensities using densitometry software. The level of MEK inhibition is determined by the ratio of p-ERK to total ERK.[7]

Caption: Experimental workflow for assessing MEK inhibition via Western blot analysis of p-ERK.

Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

This assay determines the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 8,000-10,000 cells/well) and allow them to attach overnight.[11]

-

Drug Treatment: Treat cells in triplicate with a serial dilution of this compound (e.g., over a 4-log dose range from 0 to 10,000 nM).[11]

-

Incubation: Incubate the plates for a prolonged period, typically 96 to 120 hours, to allow for effects on cell proliferation.[7][11]

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or another solvent and read the absorbance.[7][9]

-

For CellTiter-Glo assay: Add the reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.[11]

-

-

Data Analysis: Normalize the readings to vehicle-treated control cells. Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀ value.[11]

In Vivo Efficacy Protocol: Xenograft Tumor Models

Animal models are used to evaluate the anti-tumor activity of this compound in a living system.

-

Animal Model: Use immunocompromised mice (e.g., SCID or NSG mice).[11][12]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., melanoma or neuroblastoma cell lines) into the flank of each mouse.[11][12]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 0.2-0.5 cm³).[11] Randomize mice into treatment groups (e.g., vehicle control, this compound).[11]

-

Drug Administration: Administer this compound orally, often twice daily, at a specified dose (e.g., 3 mg/kg or 8 mg/kg).[11][12]

-

Monitoring: Measure tumor volume with calipers at regular intervals throughout the study.[12][13] Monitor animal weight and overall health.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration. The primary endpoint is often tumor growth inhibition or regression.[12]

4.0 Clinical Efficacy and Combination Therapy

BRAF inhibitor monotherapy often leads to the development of resistance, frequently through reactivation of the MAPK pathway.[3][14] Combining a BRAF inhibitor with a MEK inhibitor like this compound provides a more comprehensive, vertical blockade of the pathway.[14][15] This dual inhibition can delay the onset of resistance and improve clinical outcomes compared to monotherapy.[14][16]

References

- 1. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and this compound): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Encorafenib and this compound Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

A Technical Guide to the Structural and Chemical Properties of Binimetinib for Drug Design

Introduction

Binimetinib, marketed under the brand name Mektovi®, is a potent and selective, orally available small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3][4] this compound is approved by the FDA for use in combination with Encorafenib for the treatment of patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations, and for metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.[3][5] Its mechanism of action, which is uncompetitive with ATP, provides a distinct advantage in targeting the hyperactivated MAPK pathway.[1][6]

This technical guide provides an in-depth overview of the structural, chemical, and pharmacological properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to support further drug design and development efforts.

Chemical and Structural Properties

This compound is a benzimidazole derivative characterized by a multi-substituted core.[1] The structure features a (4-bromo-2-fluorophenyl)amino group, a fluorine atom, and an N-(2-hydroxyethoxy)carboxamide moiety. These functional groups are critical for its binding affinity and selectivity for the MEK1/2 enzymes. The crystal structure of this compound in complex with the BRAF:MEK1 kinases has been determined, providing a structural basis for its inhibitory mechanism.[7]

| Property | Value |

| IUPAC Name | 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide[3] |

| Synonyms | MEK162, ARRY-162, ARRY-438162[8] |

| Chemical Formula | C₁₇H₁₅BrF₂N₄O₃[3] |

| Molar Mass | 441.23 g/mol [3] |

| CAS Number | 606143-89-9[3] |

| Appearance | White to off-white crystalline solid[8] |

| SMILES | Cn1cnc2c(F)c(Nc3ccc(Br)cc3F)c(C(=O)NOCCO)cc21[3] |

| InChI Key | ACWZRVQXLIRSDF-UHFFFAOYSA-N[3] |

Physicochemical and Pharmacokinetic Profile

This compound exhibits drug-like properties that support its oral administration and clinical efficacy. Its pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life, necessitating twice-daily dosing.[9] Metabolism is primarily mediated by UGT1A1, with minor contributions from CYP enzymes.[1][2]

| Parameter | Value |

| Melting Point | >203°C (decomposes)[9] |

| Solubility | Soluble in DMSO (up to 88 mg/mL); Insoluble in water.[10][11] |

| IC₅₀ (MEK1) | 1.8 - 12 nM[1][8][10] |

| IC₅₀ (MEK2) | 0.92 nM[10] |

| Oral Bioavailability | ≥ 50%[6][12] |

| Time to Peak (Tₘₐₓ) | ~1.5 hours[9] |

| Plasma Half-life (t₁/₂) | ~3.5 hours[9] |

| Plasma Protein Binding | 97%[2] |

| Apparent Volume of Distribution (Vd) | 92 L[2] |

| Metabolism | Primarily UGT1A1-mediated glucuronidation (~61%); minor N-dealkylation and amide hydrolysis.[1][2] |

| Excretion | Feces (~62%, with 32% as unchanged drug); Urine (~31%, with 6.5% as unchanged drug).[13] |

Mechanism of Action and Signaling Pathway

This compound is a reversible and selective inhibitor of the kinase activity of MEK1 and MEK2.[14] MEK proteins are dual-specificity threonine/tyrosine kinases that are central components of the MAPK/ERK pathway.[3] This pathway transmits extracellular signals from cell surface receptors to the nucleus, regulating critical cellular processes like proliferation, differentiation, and survival.[15][16] In many cancers, mutations in upstream components like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][6]

By binding to MEK1/2 in an ATP-uncompetitive manner, this compound prevents the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2.[1][4] This blockade of ERK signaling leads to an inhibition of tumor cell proliferation and can induce apoptosis.[1][5]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Key Experimental Protocols

The characterization of a MEK inhibitor like this compound involves a series of standardized in vitro and in vivo assays to determine its potency, selectivity, and anti-tumor efficacy.

This protocol outlines a general method for determining the IC₅₀ value of an inhibitor against purified MEK1/2 enzymes.

-

Reagents and Materials: Purified recombinant MEK1 or MEK2 enzyme, inactive ERK2 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (this compound), and a detection system (e.g., ADP-Glo™, LanthaScreen™, or ³²P-ATP for radiometric assays).

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 µM).

-

Assay Procedure:

-

Add MEK1/2 enzyme and the inactive ERK2 substrate to wells of a microplate containing the diluted this compound or DMSO (vehicle control).

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagent. This reagent measures the amount of phosphorylated ERK2 or the amount of ATP consumed.

-

-

Data Analysis:

-

Measure the signal (e.g., luminescence, fluorescence, or radioactivity).

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

This assay measures the effect of this compound on the growth and survival of cancer cell lines, particularly those with BRAF or RAS mutations.

-

Cell Lines and Culture: Use relevant cancer cell lines (e.g., A375, SK-MEL-28 for BRAF-mutant melanoma; HT-29 for colorectal cancer). Culture cells in appropriate media supplemented with fetal bovine serum.

-

Assay Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle.

-

Incubate the plates for a prolonged period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Add a viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or a luminescence-based reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Incubate for 1-4 hours as per the manufacturer's instructions.

-

-

Data Analysis:

-

Read the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the viability percentage against the drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

This protocol describes a typical mouse xenograft model to evaluate the anti-tumor activity of this compound in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ COLO 205 cells) into the flank of each mouse.

-

Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

-

Treatment Protocol:

-

Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Prepare this compound in a suitable vehicle for oral administration (e.g., gavage).

-

Administer the treatment daily or twice daily for a specified period (e.g., 21 days).[17]

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) percentage at the end of the study.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels) to confirm target engagement.[18]

-

Caption: A standard preclinical workflow for the evaluation of a targeted therapy like this compound.

Implications for Drug Design and Conclusion

The development of this compound provides several key insights for drug design targeting the MAPK pathway.

-

ATP-Uncompetitive Inhibition: this compound's non-ATP competitive mechanism allows it to inhibit MEK regardless of intracellular ATP concentrations, a feature that can be advantageous over ATP-competitive inhibitors.[1]

-

Selectivity: High selectivity for MEK1/2 over other kinases minimizes off-target effects and improves the therapeutic window.

-

Combination Therapy: The clinical success of this compound is realized in combination with a BRAF inhibitor like Encorafenib.[2] This dual blockade of the MAPK pathway at two different nodes leads to more profound and durable anti-tumor responses and helps delay the onset of acquired resistance.[2][5]

-

Structure-Activity Relationship (SAR): The benzimidazole core serves as a rigid scaffold, while the fluorinated phenyl and hydroxyethoxy-amide groups are crucial for occupying specific pockets within the MEK enzyme, dictating potency and selectivity. Future design efforts could focus on modifying these peripheral groups to optimize pharmacokinetic properties or overcome resistance mutations.

References

- 1. This compound | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. oncodaily.com [oncodaily.com]

- 6. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 606143-89-9 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. researchgate.net [researchgate.net]

- 18. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-Tumor Activity of Binimetinib: In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binimetinib (also known as MEK162 or ARRY-162) is a potent, selective, and orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies that have elucidated the anti-tumor activity of this compound, with a focus on its mechanism of action, experimental validation, and quantitative efficacy.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

This compound is an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] By binding to a pocket adjacent to the ATP-binding site, this compound prevents the conformational changes required for MEK activation by upstream RAF kinases. This, in turn, inhibits the phosphorylation and activation of the downstream effector kinases, extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] The inhibition of ERK phosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of genes involved in cell cycle progression and survival, ultimately leading to an anti-proliferative and pro-apoptotic effect in cancer cells with a constitutively active MAPK pathway.[2]

// Node styles node [color="#202124", fontcolor="#FFFFFF"]; node [fillcolor="#4285F4"]; // Pathway components "Growth Factor" [fillcolor="#FBBC05"]; "RTK" [fillcolor="#FBBC05"]; "RAS" [fillcolor="#34A853"]; "RAF" [fillcolor="#34A853"]; "MEK1/2" [fillcolor="#EA4335", style="filled,dashed", penwidth=2, color="#202124"]; "ERK1/2" [fillcolor="#EA4335", style="filled,dashed", penwidth=2, color="#202124"]; "Transcription Factors" [fillcolor="#4285F4"]; "this compound" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", penwidth=2]; "Proliferation, Survival" [shape=cds, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Edges "Growth Factor" -> "RTK" [arrowhead=vee]; "RTK" -> "RAS" [arrowhead=vee]; "RAS" -> "RAF" [arrowhead=vee]; "RAF" -> "MEK1/2" [arrowhead=vee]; "MEK1/2" -> "ERK1/2" [arrowhead=vee]; "ERK1/2" -> "Transcription Factors" [arrowhead=vee]; "Transcription Factors" -> "Proliferation, Survival" [arrowhead=vee]; "this compound" -> "MEK1/2" [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];

// Caption labelloc="b"; label="Mechanism of Action of this compound in the MAPK/ERK Pathway"; fontsize=14; fontcolor="#202124"; }

Caption: this compound inhibits MEK1/2, blocking downstream signaling to ERK1/2 and subsequent gene transcription responsible for cell proliferation and survival.In Vitro Anti-Tumor Activity

The anti-proliferative and pro-apoptotic effects of this compound have been extensively characterized in a wide range of cancer cell lines, particularly those harboring BRAF and NRAS mutations, which lead to constitutive activation of the MAPK pathway.

Cell Viability and Proliferation Assays

The half-maximal inhibitory concentration (IC50) of this compound has been determined in numerous cancer cell lines, demonstrating potent activity in melanoma and non-small cell lung cancer (NSCLC) models.

| Cell Line | Cancer Type | Mutation Status | This compound IC50 (nM) | Citation |

| A375 | Melanoma | BRAF V600E | 30 - 250 | [3] |

| SK-MEL-28 | Melanoma | BRAF V600E | 30 - 250 | [3] |

| SK-MEL-5 | Melanoma | NRAS Q61R | 1.54 (µM) | [4] |

| MALME-3M | Melanoma | NRAS Q61K | 30 - 250 | [3] |

| COLO205 | Colorectal Cancer | BRAF V600E | 30 - 250 | [3] |

| HT29 | Colorectal Cancer | BRAF V600E | 30 - 250 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

A common method to assess the effect of this compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

// Node styles node [fillcolor="#4285F4"]; "Start" [shape=ellipse, fillcolor="#34A853"]; "End" [shape=ellipse, fillcolor="#EA4335"];

// Workflow steps "Start" -> "Seed_Cells" [label="1."]; "Seed_Cells" [label="Seed cells in 96-well plates\n(e.g., 1 x 10^4 cells/well) and incubate for 24h."]; "Seed_Cells" -> "Treat_Cells" [label="2."]; "Treat_Cells" [label="Treat cells with varying concentrations of this compound\nand incubate for a specified period (e.g., 72h)."]; "Treat_Cells" -> "Add_MTT" [label="3."]; "Add_MTT" [label="Add MTT solution (e.g., 28 µL of 2 mg/mL) to each well\nand incubate for 1.5-4h at 37°C."]; "Add_MTT" -> "Solubilize_Formazan" [label="4."]; "Solubilize_Formazan" [label="Remove MTT solution and add a solubilizing agent\n(e.g., 130 µL DMSO) to dissolve formazan crystals."]; "Solubilize_Formazan" -> "Measure_Absorbance" [label="5."]; "Measure_Absorbance" [label="Measure absorbance at 492-570 nm\nusing a microplate reader."]; "Measure_Absorbance" -> "End";

// Caption labelloc="b"; label="MTT Assay Experimental Workflow"; fontsize=12; fontcolor="#202124"; }

Caption: A generalized workflow for determining cell viability using the MTT assay following this compound treatment.Inhibition of MAPK Pathway Signaling

Western blot analysis is a key technique used to confirm the mechanism of action of this compound by assessing the phosphorylation status of MEK and ERK. Treatment with this compound leads to a dose-dependent decrease in phosphorylated ERK (p-ERK) levels, while often causing an accumulation of phosphorylated MEK (p-MEK) due to the feedback loop in the pathway.

Experimental Protocol: Western Blotting for MAPK Pathway Analysis

// Node styles node [fillcolor="#4285F4"]; "Start" [shape=ellipse, fillcolor="#34A853"]; "End" [shape=ellipse, fillcolor="#EA4335"];

// Workflow steps "Start" -> "Cell_Lysis" [label="1."]; "Cell_Lysis" [label="Lyse this compound-treated and control cells\nto extract total protein."]; "Cell_Lysis" -> "Protein_Quantification" [label="2."]; "Protein_Quantification" [label="Determine protein concentration\n(e.g., BCA assay)."]; "Protein_Quantification" -> "SDS_PAGE" [label="3."]; "SDS_PAGE" [label="Separate proteins by size\nusing SDS-PAGE."]; "SDS_PAGE" -> "Transfer" [label="4."]; "Transfer" [label="Transfer proteins to a\nPVDF or nitrocellulose membrane."]; "Transfer" -> "Blocking" [label="5."]; "Blocking" [label="Block non-specific binding sites\n(e.g., with 5% BSA or milk)."]; "Blocking" -> "Primary_Antibody" [label="6."]; "Primary_Antibody" [label="Incubate with primary antibodies\n(e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK)."]; "Primary_Antibody" -> "Secondary_Antibody" [label="7."]; "Secondary_Antibody" [label="Incubate with HRP-conjugated\nsecondary antibodies."]; "Secondary_Antibody" -> "Detection" [label="8."]; "Detection" [label="Detect signal using an ECL reagent\nand imaging system."]; "Detection" -> "End";

// Caption labelloc="b"; label="Western Blotting Experimental Workflow"; fontsize=12; fontcolor="#202124"; }

Caption: A standard workflow for analyzing MAPK pathway protein phosphorylation via Western blotting after this compound treatment.Induction of Apoptosis

This compound has been shown to induce apoptosis in sensitive cancer cell lines. This is often assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[5]

Experimental Protocol: Apoptosis Assay by Flow Cytometry

// Node styles node [fillcolor="#4285F4"]; "Start" [shape=ellipse, fillcolor="#34A853"]; "End" [shape=ellipse, fillcolor="#EA4335"];

// Workflow steps "Start" -> "Cell_Treatment" [label="1."]; "Cell_Treatment" [label="Treat cells with this compound\nfor a specified duration."]; "Cell_Treatment" -> "Harvest_Cells" [label="2."]; "Harvest_Cells" [label="Harvest both adherent and floating cells."]; "Harvest_Cells" -> "Wash_Cells" [label="3."]; "Wash_Cells" [label="Wash cells with cold PBS."]; "Wash_Cells" -> "Resuspend_Cells" [label="4."]; "Resuspend_Cells" [label="Resuspend cells in 1X Binding Buffer."]; "Resuspend_Cells" -> "Stain_Cells" [label="5."]; "Stain_Cells" [label="Add Annexin V-FITC and Propidium Iodide (PI)\nand incubate in the dark."]; "Stain_Cells" -> "Flow_Cytometry" [label="6."]; "Flow_Cytometry" [label="Analyze stained cells by flow cytometry\nto quantify apoptotic populations."]; "Flow_Cytometry" -> "End";

// Caption labelloc="b"; label="Apoptosis Assay Experimental Workflow"; fontsize=12; fontcolor="#202124"; }

Caption: A typical workflow for the detection and quantification of apoptosis using Annexin V and PI staining followed by flow cytometry.In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been validated in various preclinical in vivo models, primarily using xenografts in immunocompromised mice. These studies have demonstrated significant tumor growth inhibition and have provided a basis for its clinical development.

Xenograft and Patient-Derived Xenograft (PDX) Models

In mouse xenograft models, where human cancer cell lines are implanted subcutaneously, this compound has shown dose-dependent inhibition of tumor growth.[3] Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from patients, are considered more clinically relevant and have also been instrumental in demonstrating the efficacy of this compound, particularly in combination with other targeted agents.[6]

| Model Type | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Citation |

| Xenograft (A375) | Melanoma (BRAF V600E) | This compound (3-30 mg/kg, daily) | Dose-dependent inhibition | [3] |

| PDX (BRAF V600E) | Melanoma | Encorafenib + this compound | Significant tumor growth control | [7] |

| PDX (NRAS mutant) | Melanoma | This compound (8 mg/kg, twice daily) | Reduced tumor growth compared to control | [8] |

| Xenograft (BRAF V600E) | NSCLC | Encorafenib + this compound | Greater anti-tumor activity than this compound alone | [9] |

Experimental Protocol: Xenograft Tumor Model Study

// Node styles node [fillcolor="#4285F4"]; "Start" [shape=ellipse, fillcolor="#34A853"]; "End" [shape=ellipse, fillcolor="#EA4335"];

// Workflow steps "Start" -> "Cell_Implantation" [label="1."]; "Cell_Implantation" [label="Subcutaneously implant human cancer cells\ninto immunocompromised mice."]; "Cell_Implantation" -> "Tumor_Growth" [label="2."]; "Tumor_Growth" [label="Allow tumors to reach a palpable size\n(e.g., 100-200 mm³)."]; "Tumor_Growth" -> "Randomization" [label="3."]; "Randomization" [label="Randomize mice into treatment\nand control groups."]; "Randomization" -> "Treatment_Administration" [label="4."]; "Treatment_Administration" [label="Administer this compound (and/or other agents)\nvia oral gavage daily or as specified."]; "Treatment_Administration" -> "Tumor_Measurement" [label="5."]; "Tumor_Measurement" [label="Measure tumor volume at regular intervals\n(e.g., twice weekly) with calipers."]; "Tumor_Measurement" -> "Endpoint" [label="6."]; "Endpoint" [label="Continue treatment until a predefined endpoint\n(e.g., tumor volume, study duration)."]; "Endpoint" -> "Data_Analysis" [label="7."]; "Data_Analysis" [label="Analyze tumor growth inhibition and\nother relevant parameters."]; "Data_Analysis" -> "End";

// Caption labelloc="b"; label="Xenograft Model Experimental Workflow"; fontsize=12; fontcolor="#202124"; }

Caption: A standard workflow for evaluating the in vivo anti-tumor efficacy of this compound using a xenograft mouse model.Conclusion

The comprehensive body of in vitro and in vivo preclinical data strongly supports the anti-tumor activity of this compound. Its potent and selective inhibition of MEK1/2 effectively abrogates the dysregulated MAPK/ERK signaling that drives the proliferation and survival of many cancers, particularly those with BRAF and NRAS mutations. The consistent demonstration of efficacy in cell culture and animal models has paved the way for successful clinical development and regulatory approval of this compound, both as a single agent and in combination with other targeted therapies, offering a valuable treatment option for patients with advanced cancers. This guide provides a foundational understanding of the preclinical evidence supporting this compound's role in oncology.

References

- 1. This compound | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase 1 dose-escalation and expansion study of this compound (MEK162), a potent and selective oral MEK1/2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Binimetinib: A Developmental Journey from Autoimmune Inflammation to Precision Oncology

An In-depth Technical Guide on the Repurposing of a MEK Inhibitor

This technical guide chronicles the development history of Binimetinib, a potent and selective MEK1/2 inhibitor. Originally investigated for autoimmune diseases, this compound's trajectory was redirected towards oncology, where it ultimately found success as a targeted therapy for specific, genetically-defined cancers. This document details the scientific rationale, key experimental data, and pivotal clinical trials that defined its path from an inflammatory modulator to an approved anti-cancer agent.

Chapter 1: The Core Target - The MAPK/ERK Signaling Pathway

This compound is a small-molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK1 and MEK2 enzymes.[1][2] This pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, survival, and inflammation.[1][3]

Rationale in Autoimmune Disease and Oncology: The MAPK/ERK pathway is a central regulator of inflammatory cytokine production, including TNF, IL-1, and IL-6, providing a strong rationale for its inhibition in autoimmune and inflammatory conditions like rheumatoid arthritis.[1][4] Concurrently, hyperactivation of this pathway, often driven by mutations in upstream components like the BRAF and NRAS genes, is a well-established driver of oncogenesis in various cancers, most notably melanoma.[5][6] This dual role made the pathway an attractive target for therapeutic intervention across different disease areas.

Caption: The RAS/RAF/MEK/ERK signaling cascade and points of therapeutic intervention.

Chapter 2: Initial Exploration in Autoimmune Disease

This compound, then known as ARRY-162, was first developed by Array BioPharma for the treatment of autoimmune diseases, with a primary focus on rheumatoid arthritis.[5] The rationale was based on the central role of the MEK/ERK pathway in mediating inflammatory responses.

Development Phase: Rheumatoid Arthritis

-

Hypothesis: Inhibition of MEK1/2 would block the production of pro-inflammatory cytokines, thereby reducing the joint inflammation and damage characteristic of rheumatoid arthritis.

-

Clinical Investigation: this compound advanced into Phase 2 clinical trials for patients with rheumatoid arthritis.[5][7]

-

Outcome: The drug was ultimately discontinued for this indication due to a lack of efficacy observed in the Phase 2 study.[5]

Caption: A simplified workflow of this compound's development for autoimmune disease.

Chapter 3: The Strategic Pivot to Oncology

Following the setback in autoimmune disease, this compound was repurposed for oncology. The rationale was compelling: approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, and another 15-20% have mutations in the NRAS gene, both of which lead to constitutive activation of the MAPK/ERK pathway.[5][6][8]

Chapter 4: Preclinical Evaluation in Cancer Models

In preclinical cancer studies, this compound demonstrated potent and selective inhibition of MEK1/2.

Methodology: In Vitro Kinase Assays A standard experimental protocol to determine the potency of a kinase inhibitor involves a cell-free biochemical assay.

-

Reagents: Recombinant active MEK1/2 enzyme, a substrate (e.g., inactive ERK), ATP (often radiolabeled), and varying concentrations of the inhibitor (this compound).

-

Procedure: The enzyme, substrate, and inhibitor are incubated together. The reaction is initiated by adding ATP.

-

Measurement: The amount of phosphorylated substrate is quantified, typically through methods like scintillation counting for radiolabeled ATP or ELISA-based techniques using phospho-specific antibodies.

-

Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting enzyme activity against inhibitor concentration.

Preclinical Efficacy Data The data from these preclinical studies confirmed this compound's potential as a targeted anti-cancer agent.

| Parameter | Value | Cell/Model Type | Reference |

| IC50 | 12 nM | Melanoma cell lines | [5] |

| Selectivity | No off-target inhibition | 220 other kinases (up to 20 µM) | [5] |

| Mechanism | ATP-uncompetitive | Cell-free assays | [5] |

Chapter 5: Clinical Development and Approval in Oncology

This compound's clinical development in oncology focused on patient populations with specific MAPK pathway mutations. This led to two pivotal Phase 3 trials: NEMO and COLUMBUS.

The NEMO Trial: Targeting NRAS-Mutant Melanoma

The NEMO study (NCT01763164) was a Phase 3 trial evaluating this compound monotherapy in patients with advanced NRAS-mutant melanoma, a population with limited treatment options.[2][5]

Experimental Protocol: NEMO Trial Design

-

Study Type: Randomized, open-label, multicenter Phase 3 trial.[5]

-

Patient Population: 402 patients with locally advanced unresectable or metastatic NRAS-mutant cutaneous melanoma.[5]

-

Randomization: Patients were randomized 2:1 to receive either this compound or dacarbazine (standard chemotherapy).[5]

-

Treatment Arms:

-

This compound: 45 mg twice daily.

-

Dacarbazine: 1000 mg/m² every 3 weeks.

-

-

Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review based on RECIST 1.1 criteria.[5]

-

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Disease Control Rate (DCR).[5]

NEMO Trial Efficacy Results While the trial met its primary endpoint of improving PFS, it did not demonstrate a significant improvement in overall survival.[8] The New Drug Application (NDA) for this indication was later withdrawn.[9]

| Endpoint | This compound (n=269) | Dacarbazine (n=133) | Hazard Ratio (95% CI) / p-value | Reference |

| Median PFS | 2.8 months | 1.5 months | 0.62 (0.47–0.80); p<0.001 | [5][8] |

| ORR | 15.2% | 6.7% | p=0.015 | [5] |

| DCR | 58% | 25% | - | [10] |

| Median OS | 11.0 months | 10.1 months | - | [5] |

The COLUMBUS Trial: A Successful Combination in BRAF-Mutant Melanoma

The COLUMBUS trial (NCT01909453) investigated this compound in combination with the BRAF inhibitor Encorafenib for unresectable or metastatic BRAF V600E or V600K mutation-positive melanoma.[11] This combination strategy was designed to overcome resistance mechanisms associated with BRAF inhibitor monotherapy.[5]

Experimental Protocol: COLUMBUS Trial Design

-

Study Type: Randomized, active-controlled, open-label, multicenter Phase 3 trial.[11]

-

Patient Population: 577 patients with BRAF V600E/K mutation-positive unresectable or metastatic melanoma.[11]

-

Randomization: Patients were randomized 1:1:1.[11]

-

Treatment Arms:

-

This compound (45 mg twice daily) + Encorafenib (450 mg once daily).

-

Encorafenib (300 mg once daily) monotherapy.

-

Vemurafenib (960 mg twice daily) monotherapy.[11]

-

-

Primary Endpoint: Progression-Free Survival (PFS) of the combination vs. Vemurafenib monotherapy.[11]

-

Secondary Endpoints: PFS of the combination vs. Encorafenib monotherapy, OS, ORR, Duration of Response (DOR).[5][11]

Caption: A schematic overview of the pivotal COLUMBUS Phase 3 clinical trial design.

COLUMBUS Trial Efficacy Results The combination of this compound and Encorafenib demonstrated a significant and clinically meaningful improvement in progression-free survival compared to Vemurafenib monotherapy, leading to its FDA approval on June 27, 2018.[5][9][11][12]

| Endpoint | This compound + Encorafenib | Vemurafenib | Hazard Ratio (95% CI) / p-value | Reference |

| Median PFS | 14.9 months | 7.3 months | 0.54 (0.41–0.71); p<0.0001 | [5][11][12] |

| ORR | 63% | 40% | - | [11] |

| Median DOR | 16.6 months | 12.3 months | - | [11] |

Conclusion

The development of this compound is a prime example of strategic repurposing in modern drug development. Initially explored for its anti-inflammatory properties, its robust mechanism of action found a more effective application in oncology. By targeting the well-defined MAPK/ERK pathway, this compound, particularly in combination with a BRAF inhibitor, has become a valuable component of the therapeutic arsenal against BRAF-mutant metastatic melanoma. Its journey underscores the importance of understanding fundamental biological pathways, which can span multiple disease states and enable the successful redirection of a promising therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oncodaily.com [oncodaily.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Braftovi (Encorafenib) plus Mektovi (this compound) Third BRAF/MEK Inhibition Combination Approved for Metastatic Melanoma with BRAF Mutation [jhoponline.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. dovepress.com [dovepress.com]

- 9. drugs.com [drugs.com]

- 10. onclive.com [onclive.com]

- 11. FDA approves encorafenib and this compound in combination for unresectable or metastatic melanoma with BRAF mutations | FDA [fda.gov]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Binimetinib In Vitro Cell Viability Studies

Introduction

Binimetinib (also known as MEK162 or ARRY-162) is a potent and selective, orally available small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[1][3][4][5] This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[2] this compound is an ATP-noncompetitive inhibitor that binds to and inhibits the kinase activity of MEK1/2.[3][5][6] This inhibition prevents the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), thereby impeding the signaling cascade that promotes tumor cell growth.[1][5]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using common colorimetric and luminescent assays.

Mechanism of Action: The MAPK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][3] In many cancer types, mutations in upstream components like BRAF or RAS lead to the constitutive activation of this pathway, driving oncogenesis.[1] this compound's therapeutic action is centered on its ability to interrupt this aberrant signaling. By selectively inhibiting MEK1 and MEK2, it blocks the phosphorylation of ERK1/2, a crucial step for the downstream signaling that promotes cell proliferation and survival.[1]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound can vary significantly depending on the cancer cell line and the specific genetic context (e.g., BRAF or NRAS mutation status). Below is a summary of reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |

| HT29 | Colorectal Cancer | BRAF V600E | 30 - 250 | [7] |

| Malme-3M | Melanoma | BRAF V600E | 30 - 250 | [7] |

| SKMEL2 | Melanoma | NRAS Q61R | 30 - 250 | [7] |

| SKMEL28 | Melanoma | BRAF V600E | 30 - 250 | [7] |

| COLO205 | Colorectal Cancer | BRAF V600E | 30 - 250 | [7] |

| A375 | Melanoma | BRAF V600E | 30 - 250 | [7] |

| Neuroblastoma (sensitive lines) | Neuroblastoma | Various | 8 - 1160 | [6][8] |

Experimental Protocols

Two common and robust methods for determining cell viability in response to this compound treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow Overview

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10][11]

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well flat-bottom plates

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

-